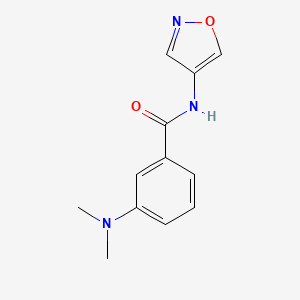![molecular formula C16H15N3O3S B6505527 ethyl 5-(4-methylthiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396759-04-8](/img/structure/B6505527.png)
ethyl 5-(4-methylthiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines and polysubstituted pyridines containing the 1,2,3,-triazole moiety were synthesized via reactions of sodium 3- (5-methyl-1- (p -toly)-1H -1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .
Mechanism of Action
Target of Action
The compound “ethyl 5-(4-methylthiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate” is a synthetic derivative of two important classes of heterocyclic compounds: thiophene and pyrazolo[1,5-a]pyrimidines . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . Pyrazolo[1,5-a]pyrimidines are purine analogs and have valuable properties as antimetabolites in purine biochemical activity . Therefore, the primary targets of this compound could be the enzymes or receptors involved in these biochemical activities.
Mode of Action
Based on its structural components, it can be inferred that the compound might interact with its targets by mimicking the natural substrates or ligands, thereby modulating the biochemical activities . The presence of electron-donating groups (EDGs) at certain positions on the fused ring could improve both the absorption and emission behaviors .
Biochemical Pathways
The compound, being a purine analog, could potentially affect the purine metabolic pathways . It might inhibit the enzymes involved in these pathways, leading to the disruption of DNA and RNA synthesis, and thereby affecting cell proliferation. Additionally, the compound’s thiophene moiety might interact with various enzymes and receptors, leading to a wide range of therapeutic effects .
Pharmacokinetics
The compound’s solubility, stability, and bioavailability could be influenced by its structural characteristics and the presence of functional groups .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given its potential antimetabolite activity, the compound could exhibit cytotoxic effects against certain types of cells . Moreover, due to the wide range of therapeutic properties associated with thiophene derivatives, the compound might also exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules or ions in the environment. The compound’s optical properties, for instance, could be tuned by modifying the electron-donating groups at certain positions on the fused ring .
properties
IUPAC Name |
ethyl 5-[(4-methylthiophene-2-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-3-22-16(21)12-8-17-19-5-4-11(7-13(12)19)18-15(20)14-6-10(2)9-23-14/h4-9H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWKZIWNLSWCIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6505444.png)
![N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6505452.png)
![N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-phenylbutanamide](/img/structure/B6505457.png)
![N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6505462.png)
![N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide](/img/structure/B6505464.png)
![N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B6505465.png)
![N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6505470.png)
![N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6505483.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(ethylsulfanyl)benzamide](/img/structure/B6505487.png)
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6505493.png)
![methyl 4-({3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}methyl)benzoate](/img/structure/B6505509.png)


![N-(2H-1,3-benzodioxol-5-yl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxamide](/img/structure/B6505539.png)